2-methylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone
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Overview
Description
2-methylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone is a complex organic compound characterized by its unique thiazolidinone structure. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone typically involves the alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. similar compounds are often produced using large-scale organic synthesis techniques, which involve the use of specialized reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-methylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Sodium hydroxide, potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
2-methylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-methylsulfanyl-1,4-dihydropyrimidine derivatives: These compounds share a similar sulfur-containing structure and have been studied for their analgesic activity.
2-methylsulfanyl-1-(thiomorpholin-4-yl)ethanone: This compound has a similar thiazolidinone structure and is used in various chemical applications.
Uniqueness
2-methylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone is unique due to its specific thiazolidinone structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H15NOS3 |
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Molecular Weight |
249.4 g/mol |
IUPAC Name |
2-methylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone |
InChI |
InChI=1S/C9H15NOS3/c1-6(2)7-4-14-9(12)10(7)8(11)5-13-3/h6-7H,4-5H2,1-3H3/t7-/m1/s1 |
InChI Key |
MERGCUOMLLOJQE-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)[C@H]1CSC(=S)N1C(=O)CSC |
Canonical SMILES |
CC(C)C1CSC(=S)N1C(=O)CSC |
Origin of Product |
United States |
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